molecular formula C6H5BrS B13697018 3-(1-Bromovinyl)thiophene

3-(1-Bromovinyl)thiophene

Cat. No.: B13697018
M. Wt: 189.07 g/mol
InChI Key: GWFKEPIPAPZOJA-UHFFFAOYSA-N
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Description

3-(1-Bromovinyl)thiophene is a brominated organosulfur compound that serves as a versatile building block in scientific research, particularly in organic synthesis and materials science. Its molecular structure, which features a thiophene ring coupled with a reactive 1-bromovinyl group, allows it to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . These transformations are fundamental for constructing complex molecular architectures, making this reagent valuable for developing novel organic electronic materials, including conducting polymers . In materials research, thiophene derivatives are integral components in developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The bromine atom on the vinyl group acts as a excellent leaving group, facilitating polymerization or further functionalization. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, and while this compound is primarily used in materials applications, its structure holds potential as a synthetic intermediate for bioactive molecule exploration . Researchers can utilize the vinyl bromide moiety for selective substitution reactions or oxidation and reduction processes to access other valuable functional groups . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses .

Properties

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

IUPAC Name

3-(1-bromoethenyl)thiophene

InChI

InChI=1S/C6H5BrS/c1-5(7)6-2-3-8-4-6/h2-4H,1H2

InChI Key

GWFKEPIPAPZOJA-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CSC=C1)Br

Origin of Product

United States

Preparation Methods

Lithiation-Bromination of 3-Alkylthiophenes

A widely reported method involves directed lithiation of 3-substituted thiophenes followed by electrophilic bromination at low temperature:

  • Procedure:

    • 3-alkylthiophene (e.g., 3-butylthiophene) is dissolved in dry tetrahydrofuran (THF) under inert argon atmosphere.
    • The solution is cooled to -78 °C.
    • n-Butyllithium (2.5 M in hexane) is added dropwise over ~1.5 hours to generate the lithiated intermediate.
    • After stirring at -78 °C for 1 hour, a solution of bromine in THF is added slowly (~15 min).
    • The reaction is stirred for 20 min at -78 °C, then quenched with aqueous sodium thiosulfate solution.
    • The mixture is warmed to room temperature, extracted with diethyl ether, washed, dried, and purified by flash chromatography.
  • Outcome:
    This method yields bromoalkylthiophenes with high regioselectivity and yields up to 90-92%.

  • Notes:
    This approach is adaptable to various 3-alkylthiophenes and can be tuned to yield 3-(1-bromovinyl)thiophene derivatives by adjusting reaction conditions and substrates.

Radical Bromination Using N-Bromosuccinimide (NBS)

Another common synthetic pathway is the radical bromination of 3-methylthiophene or related compounds using NBS:

  • Procedure:

    • 3-methylthiophene is dissolved in an inert solvent such as benzene or linear alkanes (e.g., n-heptane).
    • Benzoyl peroxide is added as a radical initiator.
    • The mixture is refluxed or irradiated with a bulb to initiate radical bromination.
    • NBS is added gradually to the reaction mixture.
    • The reaction proceeds for several hours (typically 4-6 h) under stirring and heating.
    • After completion, the mixture is cooled, filtered, and the product is isolated by concentration and washing steps.
  • Outcome:
    This method efficiently produces bromomethyl or bromovinyl thiophene derivatives with good purity and yield. The molar ratio of substrate to NBS is typically close to 1:1.05.

  • Notes:
    This approach is scalable for industrial production, with continuous flow reactors and optimized conditions to minimize by-products.

Catalytic Isomerization and Selective Removal of Isomers

For related bromothiophenes, catalytic methods have been developed to selectively remove undesired isomers (e.g., 2-bromothiophene) from mixtures to enrich 3-bromothiophene purity:

  • Procedure:

    • A mixture of 2-bromothiophene and 3-bromothiophene is treated with a catalyst and co-catalyst under controlled conditions.
    • The catalyst promotes selective conversion or removal of 2-bromothiophene, leaving high-purity 3-bromothiophene.
  • Outcome:
    Purity of 3-bromothiophene exceeds 99.99%, with low cost and environmentally friendly profile suitable for industrial scale.

  • Notes:
    Though this method is specific to bromothiophenes, it demonstrates the importance of selective catalysis in brominated thiophene chemistry.

Reaction Conditions and Optimization

Method Solvent Temperature Reagents Reaction Time Yield (%) Notes
Lithiation-Bromination THF (dry) -78 °C to RT n-BuLi, Br2 ~1.5-2 hours 90-92 High regioselectivity, low temp
Radical Bromination (NBS) Benzene, n-heptane Reflux or bulb irradiation NBS, benzoyl peroxide 4-6 hours High Scalable, radical initiated
Catalytic Isomerization Various Controlled temp Catalyst + co-catalyst Variable >99.99 purity Selective isomer removal

Research Findings and Analytical Data

  • Regioselectivity:
    Lithiation at -78 °C ensures selective deprotonation at the 3-position of thiophene, minimizing side reactions.

  • Purity:
    Catalytic isomerization methods can reduce 2-bromothiophene impurities to below 0.01%, critical for applications requiring high-purity 3-substituted thiophenes.

  • Reaction Monitoring:
    Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are used to monitor bromination progress and detect by-products such as dibromo or tribromo derivatives.

  • Environmental and Industrial Aspects: The catalytic isomerization method produces minimal wastewater, aligning with green chemistry principles and industrial feasibility.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

Thiophene derivatives are widely studied for their aromaticity, reactivity, and applications in electronics. Below is a comparative analysis of 3-(1-Bromovinyl)thiophene with key analogs:

Table 1: Structural and Electronic Comparisons
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CH=CHBr at 3-position C₆H₅BrS 193.07 High reactivity due to bromine; conjugation via vinyl group enhances π-system .
3-(6-Bromohexyl)thiophene -(CH₂)₆Br at 3-position C₁₀H₁₅BrS 247.19 Long alkyl chain reduces crystallinity; bromine enables crosslinking .
3-(Chloromethyl)thiophene -CH₂Cl at 3-position C₅H₅ClS 132.61 Chlorine’s electronegativity increases electrophilicity; used in SN2 reactions .
3-(Methylthio)thiophene -SMe at 3-position C₅H₆S₂ 130.23 Methylthio group enhances electron density; used in charge-transfer materials .
3-(3-Thienyl)acrylic acid -CH=CHCOOH at 3-position C₇H₆O₂S 168.19 Conjugated system enables optoelectronic applications; carboxylic acid allows functionalization .
Table 2: Polymerization Outcomes
Monomer Regioregularity (%) Molar Mass (kDa) Application
3-(6-Bromohexyl)thiophene 78–82 45–50 Organic field-effect transistors (OFETs)
3-(6-Chlorohexyl)thiophene 85–90 55–60 Solar cell active layers

Reactivity and Functionalization

  • Halogen Reactivity : Bromine in this compound undergoes cross-coupling reactions (e.g., Suzuki) more readily than chlorine in 3-(chloromethyl)thiophene due to lower bond dissociation energy .
  • Electronic Effects : The vinyl group in this compound extends conjugation, red-shifting UV-Vis absorption compared to alkyl-substituted analogs (e.g., 3-(6-bromohexyl)thiophene) .
  • Steric Hindrance : Bulkier substituents (e.g., bromohexyl) reduce polymerization efficiency, whereas smaller groups (e.g., chloromethyl) favor higher regioregularity .

Key Research Findings

Regioregularity vs. Halogen Type : Brominated thiophenes exhibit lower regioregularity (78–82%) than chlorinated analogs (85–90%) under identical polymerization conditions, attributed to bromine’s larger atomic radius .

Electronic Spectral Shifts : Vinyl-substituted thiophenes (e.g., this compound) show absorption maxima ~30 nm red-shifted compared to alkyl-substituted derivatives, enhancing light-harvesting in solar cells .

Thermal Stability : Bromohexyl derivatives decompose at 220–240°C, while chloromethyl analogs are stable up to 260°C, reflecting weaker C-Br bonds .

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